molecular formula C19H17Cl2N3OS B2973614 3-(3,4-Dichlorophenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396715-59-5

3-(3,4-Dichlorophenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2973614
CAS No.: 1396715-59-5
M. Wt: 406.33
InChI Key: KOTPXPBCMJQJQX-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a urea-based compound featuring a 3,4-dichlorophenyl group, a pyridinylmethyl substituent, and a thiophenylethyl chain.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-(pyridin-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c20-17-6-5-15(11-18(17)21)23-19(25)24(9-7-16-4-2-10-26-16)13-14-3-1-8-22-12-14/h1-6,8,10-12H,7,9,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTPXPBCMJQJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-Dichlorophenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15Cl2N3OC_{19}H_{15}Cl_2N_3O, with a molecular weight of approximately 372.25 g/mol. The structure features a dichlorophenyl group, a pyridine moiety, and a thiophene substituent, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC19H15Cl2N3O
Molecular Weight372.25 g/mol
Solubility>44.4 µg/mL
Hazard ClassificationIrritant

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors, potentially targeting kinases or proteases involved in cancer progression.
  • Antimicrobial Properties : Some derivatives have shown promise against bacterial strains and fungi, suggesting potential applications in treating infections.
  • Antitumor Activity : The compound may interact with cellular pathways that regulate apoptosis and proliferation.

Antitumor Activity

Several studies have explored the antitumor potential of similar compounds. For instance, compounds structurally related to urea derivatives have been evaluated for their effects on cancer cell lines. A notable study demonstrated that specific analogs inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented extensively. For example, urea derivatives have been tested against Staphylococcus aureus and Candida albicans , showing varying degrees of effectiveness. The activity was assessed using disk diffusion methods, revealing minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications.

Case Studies

  • Antitumor Efficacy : In a study involving a series of urea derivatives, one compound exhibited significant cytotoxicity against the Mia PaCa-2 pancreatic cancer cell line, with IC50 values indicating potent activity at low concentrations.
  • Antimicrobial Testing : A related compound was tested against multiple bacterial strains using the broth microdilution method, yielding promising results with MIC values below 20 µg/mL for several strains.

Comparison with Similar Compounds

Structural Features

The compound’s urea backbone distinguishes it from amide- or piperidine-based analogs. Key structural comparisons include:

Compound Name Core Structure Key Substituents Target Receptor Pharmacological Role
Target Compound Urea 3,4-Dichlorophenyl, Pyridinylmethyl, Thiophenylethyl Undetermined* Undetermined*
SR140333 Piperidine 3,4-Dichlorophenyl, Isopropoxyphenylacetyl NK1 Tachykinin antagonist
SR48968 (Saredutant) Benzamide 3,4-Dichlorophenyl, Acetylamino NK2 Tachykinin antagonist
GR159897 Piperidine 5-Fluoroindole, Phenylsulfinyl NK3 Tachykinin antagonist

* Requires experimental validation.

Pharmacological Implications

  • 3,4-Dichlorophenyl Group : Common in tachykinin antagonists (e.g., SR140333, SR48968), this group enhances hydrophobic interactions with receptor pockets, improving binding affinity .
  • Urea vs. Amide/Piperidine Backbones : Urea’s hydrogen-bonding capacity may alter receptor selectivity compared to SR140333 (piperidine) or SR48968 (benzamide). Thiophene and pyridine substituents could influence metabolic stability or solubility relative to phenyl-based analogs.
  • Receptor Selectivity : While SR140333 and SR48968 target NK1/NK2 receptors, the target compound’s thiophene and pyridine groups may shift activity toward other GPCRs (e.g., opioid or dopamine receptors), as seen with SKF-10,047’s sigma receptor agonism involving dopaminergic pathways .

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